An In-depth Technical Guide to the Structure and Function of BTTAA-OH
An In-depth Technical Guide to the Structure and Function of BTTAA-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of BTTAA-OH, a tris(triazolylmethyl)amine derivative. While its counterpart, BTTAA (the carboxylic acid analog), is a well-documented ligand in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, this guide focuses on the hydroxylated form, BTTAA-OH. This document collates available data on its chemical identity and provides detailed, plausible experimental protocols for its synthesis and characterization based on established methods for analogous compounds. Furthermore, it explores its presumed role as a ligand in "click chemistry," a vital tool in bioconjugation and drug development.
Introduction
BTTAA-OH, chemically known as 1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]-, is a tris(triazolylmethyl)amine compound.[1] These types of ligands are crucial in the field of bioorthogonal chemistry, particularly for their role in stabilizing copper(I) in CuAAC reactions. The copper(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is a powerful method for covalently linking molecules with high efficiency and specificity under mild, aqueous conditions, making it ideal for biological applications.[2][3] The hydroxyl group in BTTAA-OH potentially offers different solubility and pharmacokinetic properties compared to the more common carboxylic acid variant, BTTAA, which may be advantageous in specific drug delivery and imaging applications.
Chemical Structure and Properties
The core structure of BTTAA-OH consists of a central tertiary amine linked to three triazole-containing arms. Two of these arms are identical, featuring a tert-butyl group on the triazole ring. The third arm is distinguished by a hydroxyethyl (B10761427) group attached to the triazole.
Molecular Structure:
Caption: Chemical structure of BTTAA-OH.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1H-1,2,3-Triazole-1-ethanol, 4-[[bis[[1-(1,1-dimethylethyl)-1H-1,2,3-triazol-4-yl]methyl]amino]methyl]- | MedChemExpress Certificate of Analysis |
| CAS Number | 1257633-69-4 | MedChemExpress Certificate of Analysis |
| Molecular Formula | C19H32N10O | MedChemExpress Certificate of Analysis |
| Molecular Weight | 416.52 g/mol | MedChemExpress Certificate of Analysis |
| Appearance | White to off-white solid | MedChemExpress Certificate of Analysis |
Experimental Protocols
Proposed Synthesis of BTTAA-OH
The synthesis of BTTAA-OH can be envisioned as a multi-step process involving the formation of the triazole rings via copper-catalyzed azide-alkyne cycloaddition (CuAAC). A plausible synthetic workflow is outlined below.
Caption: Proposed synthetic workflow for BTTAA-OH.
Detailed Protocol:
-
Synthesis of N,N-Bis(prop-2-yn-1-yl)prop-2-yn-1-amine (Tripargylamine): A solution of propargylamine in a suitable aprotic solvent (e.g., acetonitrile) is treated with a base (e.g., potassium carbonate) and two equivalents of propargyl bromide. The reaction is stirred at room temperature until completion, monitored by TLC. The product, tripargylamine, is then isolated and purified by column chromatography.
-
Synthesis of 1-(tert-butyl)-4-(azidomethyl)-1H-1,2,3-triazole: tert-Butyl azide and propargyl bromide are reacted in the presence of a copper(I) catalyst (e.g., copper(I) iodide) and a base (e.g., sodium ascorbate) in a mixture of t-butanol and water. The resulting triazole is then converted to the corresponding azide by reaction with sodium azide in a suitable solvent like DMF.
-
Final Assembly of BTTAA-OH: Tripargylamine is reacted with two equivalents of 1-(tert-butyl)-4-(azidomethyl)-1H-1,2,3-triazole and one equivalent of 2-azidoethanol via a copper(I)-catalyzed cycloaddition reaction. The reaction is typically carried out in a solvent mixture such as t-butanol/water with a copper(I) source (e.g., CuSO4) and a reducing agent (e.g., sodium ascorbate). The final product, BTTAA-OH, is purified by column chromatography.
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the tert-butyl protons (a singlet around δ 1.5 ppm), the methylene (B1212753) protons of the arms (singlets between δ 3.5 and 5.5 ppm), the triazole protons (singlets between δ 7.5 and 8.0 ppm), and the protons of the hydroxyethyl group (triplets around δ 3.8 and 4.4 ppm).
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for the tert-butyl carbons (around δ 30 and 60 ppm), the methylene carbons (in the range of δ 45-60 ppm), the triazole ring carbons (between δ 120 and 145 ppm), and the carbons of the hydroxyethyl group (around δ 50 and 62 ppm).
3.2.2. High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method would be suitable for assessing the purity of BTTAA-OH.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
3.2.3. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show the protonated molecular ion [M+H]⁺ at m/z 417.5. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Role in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
BTTAA-OH, like its analog BTTAA, is designed to function as a ligand that stabilizes the catalytically active copper(I) oxidation state in CuAAC reactions. This is crucial for preventing the disproportionation of Cu(I) to Cu(0) and Cu(II) and for accelerating the cycloaddition reaction.
Caption: Signaling pathway of CuAAC catalyzed by a Cu(I)-BTTAA-OH complex.
The bulky tert-butyl groups on two of the triazole arms are believed to shield the copper center, preventing the formation of inactive copper aggregates. The hydrophilic hydroxyethyl group is expected to enhance the water solubility of the copper-ligand complex, making it particularly suitable for biological applications where aqueous environments are standard. The superior performance of the related BTTAA ligand in accelerating CuAAC and reducing cytotoxicity suggests that BTTAA-OH would likely share these beneficial properties.[2][3]
Conclusion
BTTAA-OH is a promising, yet less-explored, derivative in the family of tris(triazolylmethyl)amine ligands for copper-catalyzed click chemistry. Its structure, featuring a hydroxyl group, suggests it may offer advantages in terms of solubility and biocompatibility for in vivo and in vitro applications. While detailed experimental data for BTTAA-OH is sparse in the public domain, this guide provides a robust framework for its synthesis and characterization based on well-established chemical principles. Further research into the specific properties and applications of BTTAA-OH is warranted to fully elucidate its potential in drug development, bioconjugation, and molecular imaging.
References
- 1. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
